4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester
CAS No.:
Cat. No.: VC13804009
Molecular Formula: C9H8BFO4
Molecular Weight: 209.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BFO4 |
|---|---|
| Molecular Weight | 209.97 g/mol |
| IUPAC Name | 4-(1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H8BFO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) |
| Standard InChI Key | FOBSIRYMPKCFFI-UHFFFAOYSA-N |
| SMILES | B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F |
| Canonical SMILES | B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional groups:
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Boronic ester: Formed via condensation of boronic acid with ethylene glycol, enabling reversible diol binding.
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Carboxylic acid: Provides pH-responsive behavior and opportunities for further functionalization.
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Fluorine substituent: An electron-withdrawing group that polarizes the phenyl ring, increasing the electrophilicity of the boron atom .
The molecular formula CHBFO reflects this arrangement, with crystallographic data indicating planar geometry around the boron atom due to sp hybridization.
Spectroscopic Signatures
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B NMR: A singlet at δ 28–30 ppm confirms tetrahedral boronate ester formation.
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FTIR: Peaks at 1300–1350 cm (B–O stretching) and 1700 cm (carboxylic acid C=O) validate functional group integrity .
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F NMR: A deshielded signal near δ -110 ppm arises from the fluorine’s inductive effect on the aromatic system.
Synthesis and Analytical Validation
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Esterification: 4-Fluoro-3-carboxyphenylboronic acid reacts with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) at 60–80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, confirmed by HPLC.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC (C18 column) |
| Residual Solvents | <0.1% (v/v) | GC-MS |
| Melting Point | 142–145°C | DSC |
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, attributed to boronate ester cleavage.
Dynamic Covalent Chemistry and Material Applications
Boronate Ester Exchange Dynamics
The fluorine substituent significantly enhances boronate ester stability. Comparative studies show:
| Property | –F Substituent | –H Substituent |
|---|---|---|
| Activation Energy () | 61.4 kJ/mol | 54.3 kJ/mol |
| Stress Relaxation () | 420 s (70°C) | 180 s (70°C) |
| Gel Fraction (CHOH) | 70.9% | 38.8% |
Electron withdrawal by fluorine increases the boron atom’s electrophilicity, strengthening B–O bonds and slowing exchange kinetics .
Elastic Vitrimers
In polymer networks, this compound serves as a dynamic crosslinker. Key performance metrics include:
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Young’s Modulus: 2.8 MPa (vs. 1.2 MPa for methoxy-substituted analogs) .
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Recyclability: 85% toughness retention after three compression-molding cycles at 70°C .
Regulatory and Industrial Considerations
Patent Landscape
Commercial distribution is restricted under patent laws in multiple jurisdictions, limiting bulk availability to non-commercial research .
Future Directions
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Drug Delivery: Exploiting pH-dependent boronate ester cleavage for targeted release.
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Self-Healing Coatings: Leveraging dynamic bonding for automotive and aerospace applications.
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